2-Butene, 2-iodo-3-methyl- 2-Butene, 2-iodo-3-methyl-
Brand Name: Vulcanchem
CAS No.: 66702-99-6
VCID: VC19399803
InChI: InChI=1S/C5H9I/c1-4(2)5(3)6/h1-3H3
SMILES:
Molecular Formula: C5H9I
Molecular Weight: 196.03 g/mol

2-Butene, 2-iodo-3-methyl-

CAS No.: 66702-99-6

Cat. No.: VC19399803

Molecular Formula: C5H9I

Molecular Weight: 196.03 g/mol

* For research use only. Not for human or veterinary use.

2-Butene, 2-iodo-3-methyl- - 66702-99-6

Specification

CAS No. 66702-99-6
Molecular Formula C5H9I
Molecular Weight 196.03 g/mol
IUPAC Name 2-iodo-3-methylbut-2-ene
Standard InChI InChI=1S/C5H9I/c1-4(2)5(3)6/h1-3H3
Standard InChI Key LZJDPXGFTKZILT-UHFFFAOYSA-N
Canonical SMILES CC(=C(C)I)C

Introduction

Molecular Structure and Nomenclature

The molecular structure of 2-butene, 2-iodo-3-methyl- is defined by a five-carbon chain with a double bond between C2 and C3. The iodine atom is bonded to C2, while a methyl group occupies C3, resulting in the SMILES notation CC(=C(C)I)C. This configuration places the iodine and methyl groups in a conjugated position relative to the double bond, enhancing the compound's stability and reactivity.

Table 1: Key Structural and Identificational Data

PropertyValueSource
IUPAC Name2-iodo-3-methylbut-2-ene
CAS Number66702-99-6
Molecular FormulaC₅H₉I
Molecular Weight196.03 g/mol
SMILESCC(=C(C)I)C
InChIKeyLZJDPXGFTKZILT-UHFFFAOYSA-N

The compound’s stereoelectronic properties are influenced by the electron-withdrawing iodine atom, which polarizes the double bond and facilitates electrophilic additions.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution Reactions

The iodine atom’s role as a superior leaving group enables Sₙ2 and Sₙ1 mechanisms, depending on reaction conditions:

  • Sₙ2 Pathway: Bimolecular displacement occurs in polar aprotic solvents (e.g., DMSO), where nucleophiles (e.g., hydroxide, cyanide) attack the electrophilic C2 atom, yielding substituted products like 3-methyl-2-butanol or 3-methyl-2-butanenitrile.

  • Sₙ1 Pathway: In polar protic solvents (e.g., ethanol), ionization generates a carbocation intermediate at C2, which subsequently reacts with nucleophiles. Steric hindrance from the methyl group may favor Sₙ2 over Sₙ1.

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), 2-butene, 2-iodo-3-methyl- undergoes dehydrohalogenation to form 3-methyl-1,3-butadiene, a diene valuable in polymerization and Diels-Alder reactions.

Applications in Organic Synthesis

This compound’s reactivity profile makes it indispensable in:

  • Pharmaceutical Intermediates: Synthesis of alkylated amines and nitriles for drug candidates targeting neurological disorders.

  • Materials Science: Production of specialized polymers through radical-initiated chain-growth polymerization.

  • Agrochemicals: Derivatization into herbicides and pesticides via nucleophilic aromatic substitution.

Comparison with Related Halogenated Compounds

Table 2: Reactivity Comparison with Analogous Halogenated Alkenes

CompoundLeaving Group AbilityTypical Reactions
2-Bromo-3-methyl-2-buteneModerateSₙ2, elimination
2-Chloro-3-methyl-2-buteneLowRadical substitutions
2-Iodo-3-methyl-2-buteneHighSₙ1/Sₙ2, eliminations

The iodine atom’s larger atomic radius and lower electronegativity enhance its leaving group ability, accelerating substitution kinetics compared to bromo- and chloro-analogs.

Recent Research and Developments

Current literature gaps highlight opportunities for future studies:

  • Mechanistic Studies: Elucidating solvent effects on Sₙ1 vs. Sₙ2 dominance.

  • Catalytic Applications: Exploring palladium-catalyzed cross-couplings for C–C bond formation.

  • Thermodynamic Profiling: Measuring bond dissociation energies to refine reaction models.

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